N'-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide is an organic compound characterized by a push-pull electronic configuration. This configuration typically involves an electron-donating group (e.g., dimethylamino) linked through a conjugated π-system (e.g., vinyl group) to an electron-withdrawing group (e.g., nitro group)
Preparation Methods
The synthesis of N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide involves several steps. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques .
Chemical Reactions Analysis
N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitroso derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds.
Biology: The compound’s unique electronic properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of advanced materials, including nonlinear optical materials for terahertz technology.
Mechanism of Action
The mechanism of action of N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide involves its interaction with molecular targets through its push-pull electronic configuration. This configuration allows the compound to participate in various electron transfer processes, influencing molecular pathways and interactions . The specific molecular targets and pathways involved depend on the context of its application, such as in biological systems or material science.
Comparison with Similar Compounds
N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide can be compared with similar compounds like (E)-3-(dimethylamino)-N,N-dimethylacrylamide . While both compounds share a similar electronic configuration, N’-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide exhibits unique properties due to the presence of the cyano and nitro groups, which enhance its electron-withdrawing capabilities . This makes it particularly useful in applications requiring strong electron acceptors.
Properties
IUPAC Name |
N'-[(E)-2-cyano-1-(dimethylamino)-2-nitroethenyl]-N,N-dimethylmethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2/c1-11(2)6-10-8(12(3)4)7(5-9)13(14)15/h6H,1-4H3/b8-7-,10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPUUWUUWILOQZ-SDHBEMGISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=C(C#N)[N+](=O)[O-])N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=C(\C#N)/[N+](=O)[O-])/N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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